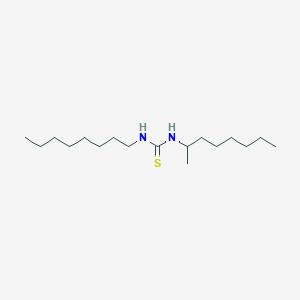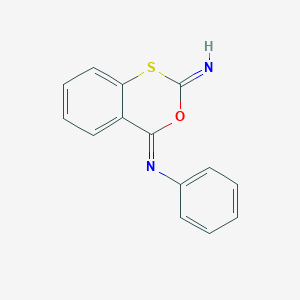![molecular formula C12H21NO4 B14512899 4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate CAS No. 62787-72-8](/img/structure/B14512899.png)
4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate is a chemical compound with a complex structure that includes both alkyne and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate typically involves multi-step organic reactions. One common method involves the reaction of 4-pentynoic acid with bis(2-hydroxyethyl)amine under specific conditions to form the desired ester. The reaction is usually carried out in the presence of a catalyst, such as a base, and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole rings that can target specific biomolecules. The ester group can undergo hydrolysis, releasing active compounds that exert their effects through various molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-[Bis(2-hydroxyethyl)amino]butanoic acid: Similar structure but lacks the alkyne group.
4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl acetate: Similar structure but with an acetate ester instead of butanoate.
4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl propanoate: Similar structure but with a propanoate ester instead of butanoate.
Uniqueness
4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate is unique due to the presence of both alkyne and ester functional groups, which provide versatility in chemical reactions and potential applications. The combination of these groups allows for diverse reactivity and the ability to form complex molecules with specific properties.
Propiedades
Número CAS |
62787-72-8 |
|---|---|
Fórmula molecular |
C12H21NO4 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
4-[bis(2-hydroxyethyl)amino]but-2-ynyl butanoate |
InChI |
InChI=1S/C12H21NO4/c1-2-5-12(16)17-11-4-3-6-13(7-9-14)8-10-15/h14-15H,2,5-11H2,1H3 |
Clave InChI |
FUDOWLIMOREYRT-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OCC#CCN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


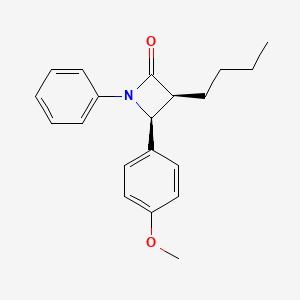

![Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate](/img/structure/B14512826.png)
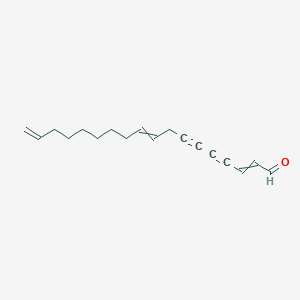

![Benzoyl chloride, 4-[(2S)-2-methylbutyl]-](/img/structure/B14512840.png)
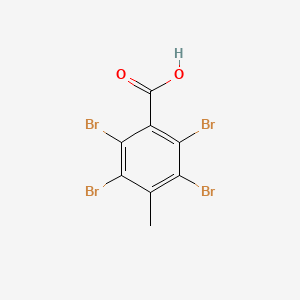
![4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512848.png)


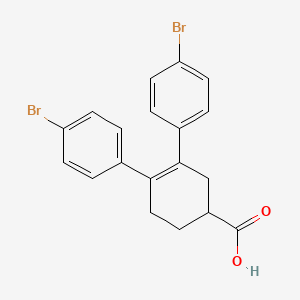
![2-[(2-Chloroethenyl)oxy]-2-methylpropane](/img/structure/B14512872.png)
